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Introduction

Tertomotide, also known as GV1001, is a peptide-based cancer vaccine derived from the

human telomerase reverse transcriptase (hTERT), an enzyme overexpressed in the majority of

cancer cells.[1][2][3] The primary mechanism of Tertomotide involves stimulating the patient's

immune system to recognize and eliminate cancer cells that express hTERT.[1] It activates

both CD4+ helper and CD8+ cytotoxic T lymphocytes (CTLs), which are critical for

orchestrating an anti-tumor immune response.[1] Given its immunotherapeutic nature,

assessing the efficacy of Tertomotide requires advanced techniques that can non-invasively

monitor the dynamic cellular and molecular events of the induced immune response. In vivo

imaging offers a powerful suite of tools for this purpose, enabling longitudinal assessment of T-

cell trafficking, tumor infiltration, and overall therapeutic effect in preclinical models.[4][5]

These application notes provide an overview and detailed protocols for utilizing key in vivo

imaging modalities—Positron Emission Tomography (PET), Magnetic Resonance Imaging

(MRI), and Bioluminescence Imaging (BLI)—to evaluate the efficacy of Tertomotide.

Mechanism of Action: Tertomotide-Induced Anti-
Tumor Immunity
Tertomotide is a 16-amino acid peptide from the hTERT active site.[2] When administered, it is

taken up by Antigen Presenting Cells (APCs), such as dendritic cells. These APCs process the

peptide and present it on their surface via MHC class I and class II molecules. This
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presentation leads to the activation and proliferation of hTERT-specific CD8+ cytotoxic T-cells

and CD4+ helper T-cells, respectively.[1] The activated cytotoxic T-cells can then identify and

destroy tumor cells that display the hTERT epitope.
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Caption: Tertomotide immune response pathway.
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Application Note 1: Overview of Imaging Modalities
Evaluating a cancer vaccine requires monitoring changes in both the immune cell population

and the tumor itself. In vivo imaging provides non-invasive, longitudinal data, reducing the

number of animals required and offering a dynamic view of the treatment response.[5][6]
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Imaging

Modality
Principle

Application for

Tertomotide
Advantages Limitations

Positron

Emission

Tomography

(PET)

Uses

radiotracers to

visualize and

quantify

metabolic

processes or

specific

molecular

targets.[7]

Quantify T-cell

infiltration into

tumors using

tracers targeting

T-cell surface

markers (e.g.,

CD8). Assess

tumor metabolic

response.

High sensitivity,

quantitative,

clinically

translatable.[6]

Lower spatial

resolution,

requires

cyclotron and

radiochemistry

facilities.

Magnetic

Resonance

Imaging (MRI)

Uses strong

magnetic fields

and radio waves

to generate

detailed

anatomical

images. Contrast

agents can be

used to track

cells.[6]

Track the

migration and

accumulation of

T-cells (pre-

labeled with

contrast agents

like SPIO) in the

tumor.[8] Monitor

changes in tumor

size and

morphology with

high resolution.

Excellent soft-

tissue contrast

and high spatial

resolution.[6] No

ionizing

radiation.

Lower sensitivity

than PET,

imaging time can

be long.

Bioluminescence

Imaging (BLI)

Detects light

produced by

luciferase-

expressing cells

after

administration of

a substrate

(luciferin).

Monitor overall

tumor burden

and response to

therapy in tumor

models where

cancer cells are

engineered to

express

luciferase.

High throughput,

cost-effective,

rapid whole-body

imaging.

Limited spatial

resolution,

shallow tissue

penetration, not

directly

translatable to

clinic.
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A typical preclinical study to assess Tertomotide efficacy using in vivo imaging follows a

structured workflow. This involves establishing a relevant tumor model, administering the

vaccine, performing longitudinal imaging to monitor the immune response and tumor growth,

and finally, ex vivo analysis to validate the imaging findings.

1. Tumor Model Establishment
(e.g., Syngeneic mouse model with

hTERT-expressing tumor cells)

2. Animal Grouping
(e.g., Control vs. Tertomotide)

3. Tertomotide Vaccination Schedule

4. Longitudinal In Vivo Imaging
(PET, MRI, and/or BLI)

Monitor response over time

5. Data Acquisition & Analysis
(Image quantification, tumor volume)

Repeat imaging

6. Endpoint Analysis
(Ex vivo validation: Histology, Flow Cytometry)

Click to download full resolution via product page

Caption: General experimental workflow for imaging.

Protocol 1: PET Imaging of CD8+ T-Cell Tumor
Infiltration
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This protocol describes using PET imaging with a radiolabeled anti-CD8 antibody fragment to

non-invasively quantify the infiltration of cytotoxic T-cells into the tumor following Tertomotide
vaccination.

1. Materials and Reagents:

Syngeneic mouse model (e.g., C57BL/6 mice).

hTERT-expressing murine tumor cell line (e.g., B16 melanoma).

Tertomotide (GV1001) vaccine formulation.

Control vehicle (e.g., saline).

PET radiotracer: ⁸⁹Zr-Df-anti-CD8 minibody (or similar validated tracer).

Anesthesia (e.g., isoflurane).

MicroPET scanner.

2. Experimental Procedure:

Tumor Implantation: Subcutaneously implant 1x10⁶ hTERT-expressing tumor cells into the

flank of each mouse. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

Randomization: Randomize mice into two groups: Control (vehicle) and Tertomotide-

treated.

Vaccination: Administer Tertomotide or vehicle according to the desired schedule (e.g., once

weekly for 3 weeks).

Radiotracer Administration: 24-48 hours after the final vaccination, administer the ⁸⁹Zr-Df-

anti-CD8 minibody (e.g., 3.7 MBq, 100 µCi) via tail vein injection.

PET/CT Imaging: At a time point optimal for tracer uptake and clearance (e.g., 24 hours post-

injection), anesthetize the mice.
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Perform a whole-body PET scan for 10-20 minutes, followed by a CT scan for anatomical co-

registration.

Image Analysis:

Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

Draw regions of interest (ROIs) over the tumor, muscle, and key organs (liver, spleen,

kidneys) on the co-registered CT images.

Calculate the radiotracer uptake in each ROI, expressed as the percentage of injected

dose per gram of tissue (%ID/g).

3. Data Presentation:

Group
Tumor Uptake

(%ID/g)

Spleen Uptake

(%ID/g)

Tumor-to-Muscle

Ratio

Control Mean ± SD Mean ± SD Mean ± SD

Tertomotide Mean ± SD Mean ± SD Mean ± SD

Protocol 2: MRI Tracking of Adoptively Transferred
T-Cells
This protocol allows for the direct visualization of immune cell migration to the tumor by pre-

labeling T-cells with an MRI contrast agent.

1. Materials and Reagents:

Tumor-bearing mice (as in Protocol 1).

Splenocytes from a donor mouse previously vaccinated with Tertomotide.

Superparamagnetic iron oxide (SPIO) nanoparticles (e.g., Ferumoxytol).

T-cell isolation kit (e.g., Pan T-Cell Isolation Kit).
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High-field MRI scanner (e.g., 7T or 9.4T).[8]

2. Experimental Procedure:

T-Cell Isolation & Labeling:

Vaccinate a donor mouse with Tertomotide to generate antigen-specific T-cells.

Isolate splenocytes and purify T-cells using the isolation kit.

Incubate the isolated T-cells with SPIO nanoparticles according to the manufacturer's

protocol to allow for endocytosis. Wash cells thoroughly to remove excess, unincorporated

SPIO.

Adoptive Cell Transfer (ACT):

Establish tumors in recipient mice as described in Protocol 1.

Once tumors are established, inject the SPIO-labeled, Tertomotide-primed T-cells (e.g.,

5-10 x 10⁶ cells) intravenously into the recipient mice.

MRI Imaging:

Perform baseline MRI scans before the ACT.

Conduct longitudinal MRI scans at various time points post-ACT (e.g., 24h, 48h, 72h).

Use a T2* weighted imaging sequence, which is highly sensitive to the magnetic

susceptibility effects of SPIO nanoparticles.[8]

Image Analysis:

Co-register the T2*-weighted images over time.

Identify areas of signal loss (hypointensity) within the tumor, which correspond to the

accumulation of SPIO-labeled T-cells.
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Quantify the volume of signal loss within the tumor as a surrogate for the volume of T-cell

infiltration.

3. Data Presentation:

Time Point Tumor Volume (mm³)
Volume of T2 Signal Loss
in Tumor (mm³)*

Baseline (Pre-ACT) Mean ± SD 0

24h Post-ACT Mean ± SD Mean ± SD

48h Post-ACT Mean ± SD Mean ± SD

72h Post-ACT Mean ± SD Mean ± SD

Protocol 3: BLI Monitoring of Overall Tumor Burden
This is a straightforward method to assess the overall therapeutic efficacy of Tertomotide by

measuring changes in tumor size over time.

1. Materials and Reagents:

Immunocompetent mice.

Tumor cell line engineered to stably express a luciferase gene (e.g., B16-luc2).

Tertomotide vaccine.

D-luciferin substrate.

In vivo imaging system (IVIS) or similar CCD camera-based imager.

2. Experimental Procedure:

Tumor Implantation: Implant 1x10⁶ luciferase-expressing tumor cells subcutaneously or

orthotopically.

Baseline Imaging: Once tumors are established, perform baseline BLI.
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Inject D-luciferin (e.g., 150 mg/kg) intraperitoneally.

Wait 10-15 minutes for substrate distribution.

Anesthetize mice and acquire bioluminescence images.

Randomization and Treatment: Group mice and begin the Tertomotide vaccination schedule

as previously described.

Longitudinal BLI: Perform BLI imaging at regular intervals (e.g., twice weekly) throughout the

treatment period.

Image Analysis:

Draw ROIs around the tumor signal on each image.

Quantify the total photon flux (photons/second) within the ROI as a measure of tumor

burden.

Plot the average photon flux for each group over time to generate tumor growth curves.

3. Data Presentation:

Day
Average Photon Flux (p/s) -

Control Group

Average Photon Flux (p/s) -

Tertomotide Group

Day 0 Mean ± SEM Mean ± SEM

Day 4 Mean ± SEM Mean ± SEM

Day 7 Mean ± SEM Mean ± SEM

Day 11 Mean ± SEM Mean ± SEM

Day 14 Mean ± SEM Mean ± SEM
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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